H-Asp(OBzl)-OBzl.TosOH
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Overview
Description
H-Asp(OBzl)-OBzlTosOH is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dibenzyl group, an amino group, and a succinate moiety, along with a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(OBzl)-OBzl.TosOH typically involves the reaction of dibenzyl 2-aminosuccinate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters precisely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
H-Asp(OBzl)-OBzl.TosOH can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
H-Asp(OBzl)-OBzl.TosOH has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of H-Asp(OBzl)-OBzl.TosOH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modifying protein structures.
Comparison with Similar Compounds
Similar Compounds
- (s)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate
- 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate
Uniqueness
H-Asp(OBzl)-OBzl.TosOH is unique due to its specific structural features, such as the dibenzyl group and the succinate moiety. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2886-33-1 |
---|---|
Molecular Formula |
C25H27NO7S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[(2S)-1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
InChI Key |
HLMUYZYLPUHSNV-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+] |
2886-33-1 | |
Pictograms |
Irritant |
Synonyms |
2886-33-1; h-asp(obzl)-obzltosoh; H-Asp(OBzl)-OBzl.TosOH; (s)-dibenzyl2-aminosuccinate4-methylbenzenesulfonate; l-asparticaciddibenzylestertosylate; SBB058098; L-Asparticaciddibenzylesterp-toluenesulfonatesalt; H-Asp(OBzl)-OBzl.Tos; L-Asparticaciddibenzylesterp-toluenesulfonate; H-Asp(OBzl)-OBzlinvertedexclamationmarkcurrencyTosOH; L-Asparticaciddibenzylester4-toluenesulfonate; diphenylmethyl(2S)-2-aminobutane-1,4-dioate,4-methylbenzenesulfonicacid; PubChem18995; Asp(OBzl)-OBzl?TosOH; H-Asp(OBzl)-OBzlosOH; AC1MDB4E; Maybridge1_003976; H-Asp(OBzl)-OBzl.Tos-OH; 459887_ALDRICH; C25H27NO7S; SCHEMBL5396953; Jsp005508; CTK1A1883; HMS552M16; HLMUYZYLPUHSNV-NTISSMGPSA-N |
Origin of Product |
United States |
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